molecular formula C13H12ClNOS B3482526 N-(4-chlorobenzyl)-3-methyl-2-thiophenecarboxamide

N-(4-chlorobenzyl)-3-methyl-2-thiophenecarboxamide

Cat. No.: B3482526
M. Wt: 265.76 g/mol
InChI Key: SQJUZIDNZOZFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-methyl-2-thiophenecarboxamide, also known as CMTC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the thiophene family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-methyl-2-thiophenecarboxamide involves the inhibition of AChE, which leads to an increase in the concentration of acetylcholine in the synapse. This increase in acetylcholine can have various effects on the nervous system, including increased muscle contraction and improved cognitive function. This compound has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of AChE and its anti-inflammatory properties. This compound has been found to improve cognitive function in animal models of Alzheimer's disease and has been shown to reduce inflammation in various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-3-methyl-2-thiophenecarboxamide in lab experiments is its potent inhibition of AChE, which can be useful in studying the effects of acetylcholine on the nervous system. Another advantage is its anti-inflammatory properties, which can be useful in studying the effects of inflammation on various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-chlorobenzyl)-3-methyl-2-thiophenecarboxamide in scientific research. One direction is the development of new derivatives of this compound that may have improved properties, such as increased selectivity for AChE or increased anti-inflammatory activity. Another direction is the use of this compound in the treatment of various diseases, including Alzheimer's disease and inflammatory diseases. Finally, the use of this compound in the development of new drugs for these diseases may also be an area of future research.

Scientific Research Applications

N-(4-chlorobenzyl)-3-methyl-2-thiophenecarboxamide has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synapse, which can have various effects on the nervous system. This compound has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-9-6-7-17-12(9)13(16)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJUZIDNZOZFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330658
Record name N-[(4-chlorophenyl)methyl]-3-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

445002-21-1
Record name N-[(4-chlorophenyl)methyl]-3-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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